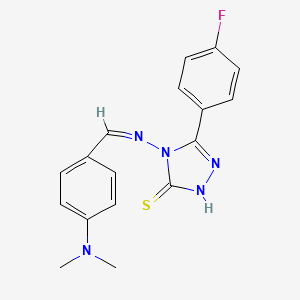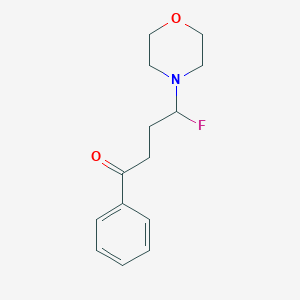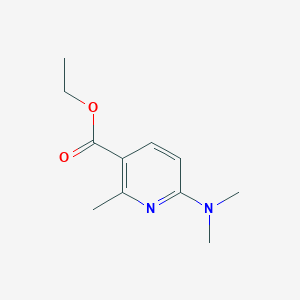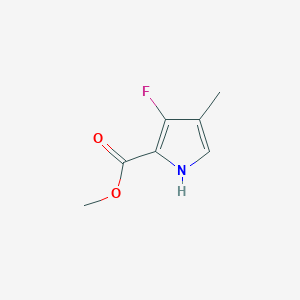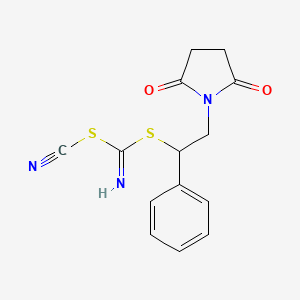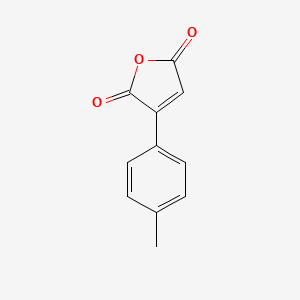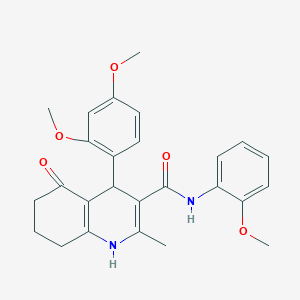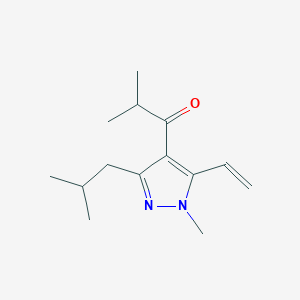![molecular formula C7H11NO2 B15053806 (1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B15053806.png)
(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a synthetic compound known for its unique bicyclic structure. This compound is of significant interest in the field of organic chemistry and pharmaceutical research due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
The synthesis of (1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate involves multiple steps, including substitution reactions, cyanation, and deprotection processesIndustrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to facilitate the reactions.
Análisis De Reacciones Químicas
(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Aplicaciones Científicas De Investigación
(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly protease inhibitors used in the treatment of diseases like hepatitis C.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of various chemical products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. It acts as a functional analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and functions as a GABAB receptor agonist. By binding to and activating these receptors in the central nervous system, it mimics the effects of GABA, leading to various physiological responses.
Comparación Con Compuestos Similares
(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other similar compounds, such as:
(1r,2r,5s)-Baclofen hydrochloride: This compound shares a similar bicyclic structure and is also a GABAB receptor agonist.
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar core structure and are used as bioisosteres in drug design.
2-Azabicyclo[3.2.1]octanes: These nitrogen-containing heterocycles are used in drug discovery and have unique structural properties.
The uniqueness of this compound lies in its specific configuration and its role as an intermediate in the synthesis of important pharmaceuticals.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-5-2-4(5)3-8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6-/m1/s1 |
Clave InChI |
XRILGDCLXWSSHU-HSUXUTPPSA-N |
SMILES isomérico |
COC(=O)[C@H]1[C@@H]2C[C@@H]2CN1 |
SMILES canónico |
COC(=O)C1C2CC2CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


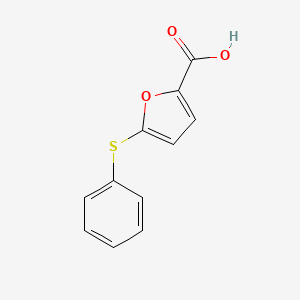
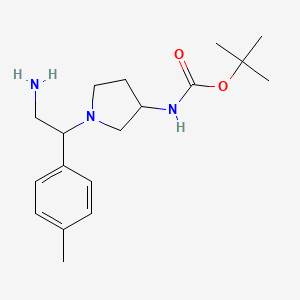
![10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B15053732.png)
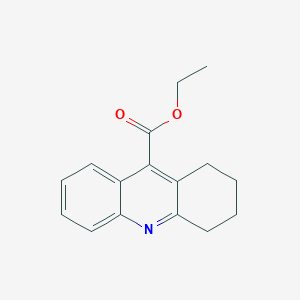
![2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B15053736.png)
